![molecular formula C38H28N6O3 B14151054 4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) CAS No. 304885-56-1](/img/structure/B14151054.png)
4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) is an organic compound known for its unique structure and properties It is characterized by the presence of an azo group (phenyldiazenyl) and benzamide moieties connected through an oxybis linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of aniline derivatives followed by coupling with phenol derivatives to form the azo compound.
Amidation: The azo compound is then reacted with benzoyl chloride in the presence of a base to form the benzamide derivative.
Linkage Formation: Finally, the benzamide derivatives are linked through an oxybis linkage using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The benzamide moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its azo group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological targets. The benzamide moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-oxybis(N-{4-[(E)-phenylmethylene]aniline})
- 4,4’-oxybis(N-{4-[(E)-(3-methoxyphenyl)methylene]aniline})
- N,N’-(Oxydi-4,1-phenylene)bis(2-methylbenzamide)
Uniqueness
4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) is unique due to its combination of an azo group and benzamide moieties linked through an oxybis linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
304885-56-1 |
|---|---|
Molecular Formula |
C38H28N6O3 |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
N-(4-phenyldiazenylphenyl)-4-[4-[(4-phenyldiazenylphenyl)carbamoyl]phenoxy]benzamide |
InChI |
InChI=1S/C38H28N6O3/c45-37(39-29-15-19-33(20-16-29)43-41-31-7-3-1-4-8-31)27-11-23-35(24-12-27)47-36-25-13-28(14-26-36)38(46)40-30-17-21-34(22-18-30)44-42-32-9-5-2-6-10-32/h1-26H,(H,39,45)(H,40,46) |
InChI Key |
HXAKTDDXVVXZRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14150972.png)
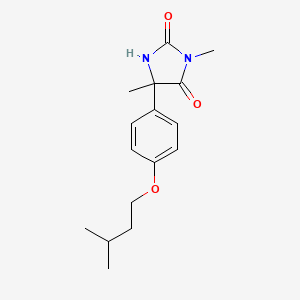
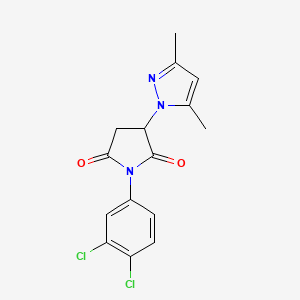
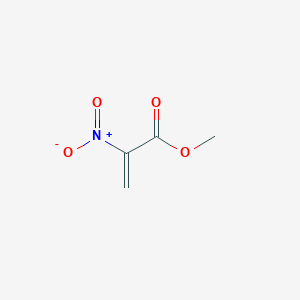
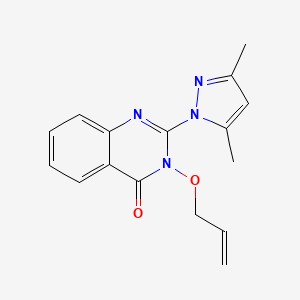

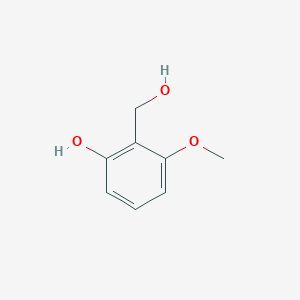
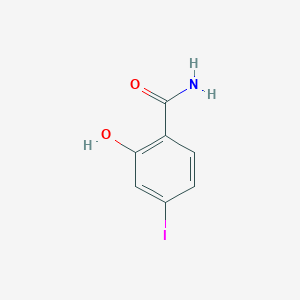
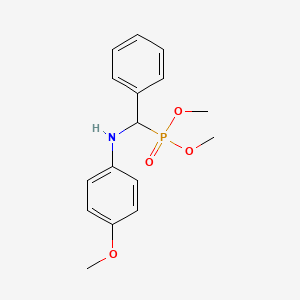
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)

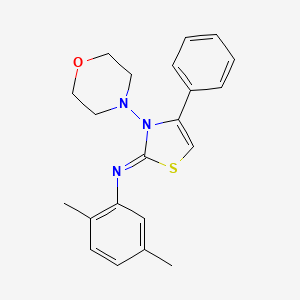
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
